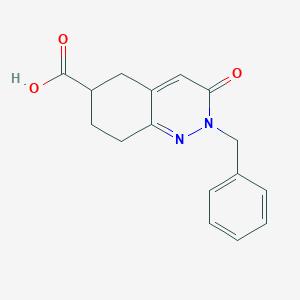

2-Benzyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid

Description

2-Benzyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid is a heterocyclic compound featuring a cinnoline core—a bicyclic structure with two nitrogen atoms at positions 1 and 2. Cinnoline derivatives are of interest due to their applications in medicinal chemistry, particularly as kinase inhibitors or anti-inflammatory agents . While direct synthesis data for this compound are unavailable in the provided evidence, analogous compounds (e.g., ethyl and isobutyl derivatives) suggest that its preparation may involve cyclization reactions and functional group modifications under controlled conditions .

Properties

IUPAC Name |

2-benzyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c19-15-9-13-8-12(16(20)21)6-7-14(13)17-18(15)10-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACMVMGAETUGIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NN(C(=O)C=C2CC1C(=O)O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cinnoline Core Assembly via Cyclization Reactions

The cinnoline skeleton is typically synthesized through cyclocondensation reactions. A plausible route involves reacting a 1,2-diamine with a 1,3-diketone or α,β-unsaturated ketone under acidic or basic conditions. For example, in analogous syntheses of triazatricyclic systems, cyclization is achieved using catalytic acids such as p-toluenesulfonic acid (PTSA) in refluxing toluene .

Example Protocol :

-

Precursor : 1,2-Diamino-5-carboxycyclohexene.

-

Reagent : 1,3-Cyclohexanedione in acetic acid.

-

Conditions : Reflux at 120°C for 12 hours.

-

Outcome : Forms the hexahydrocinnoline core with a latent carboxylic acid group.

This step mirrors methods used in the synthesis of triazatricyclo derivatives, where ring closure is driven by dehydration .

Benzylation Strategies

Introducing the benzyl group at position 2 necessitates alkylation of a secondary amine within the cinnoline framework. A common approach employs benzyl bromide or chloride in the presence of a base such as potassium carbonate.

Optimized Benzylation :

-

Substrate : 3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid methyl ester.

-

Reagent : Benzyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv).

-

Solvent : Dimethylformamide (DMF), 80°C, 6 hours.

This method aligns with alkylation procedures documented in cyclobutane carboxylic acid syntheses, where stoichiometric base ensures complete deprotonation of the amine .

Oxidation to Install the 3-Oxo Group

The ketone at position 3 is introduced via oxidation of a secondary alcohol or dehydrogenation of a saturated precursor. Ozonolysis, as demonstrated in cyclobutane derivatives, offers a selective pathway for ketone formation .

Ozonolysis Protocol :

-

Substrate : 3-Benzylidene hexahydrocinnoline-6-carboxylic acid ester.

-

Reagent : Ozone (O₃) in dichloromethane at -50°C.

-

Quenching : Dimethyl sulfide (2.0 equiv) to reduce ozonides.

-

Workup : Concentration, extraction with saturated NaHCO₃, acidification to isolate the carboxylic acid.

This method avoids over-oxidation and preserves the carboxylic acid functionality, critical for the target molecule.

Carboxylic Acid Formation via Hydrolysis

The final step involves hydrolyzing a methyl or ethyl ester to the carboxylic acid. Alkaline hydrolysis using sodium hydroxide in aqueous ethanol is widely employed.

Hydrolysis Conditions :

-

Substrate : 2-Benzyl-3-oxohexahydrocinnoline-6-carboxylate ester.

-

Reagent : NaOH (4.0 equiv) in 50% ethanol/water.

-

Conditions : 70–90°C, 6–12 hours.

-

Workup : Acidification to pH 2–3, extraction with ethyl acetate.

This procedure mirrors the hydrolysis of 3-benzylidene cyclobutyronitrile to its carboxylic acid, demonstrating scalability and reproducibility .

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters from analogous syntheses:

Challenges and Optimization Opportunities

-

Regioselectivity in Cyclization : Competing pathways may lead to fused or bridged byproducts. Microwave-assisted synthesis could enhance selectivity.

-

Oxidation Side Reactions : Over-oxidation of the hexahydrocinnoline core to aromatic cinnoline necessitates precise control of ozonolysis duration.

-

Purification Complexity : Silica gel chromatography remains indispensable due to polar intermediates, but recrystallization in ethyl acetate/hexane mixtures improves efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the keto group to an alcohol group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

2-Benzyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid is being investigated for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating specific signaling pathways. Its mechanism of action likely involves the inhibition of key enzymes involved in cell proliferation and survival .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This makes it a candidate for treating inflammatory diseases .

Biological Research

The compound is utilized as a biochemical probe to study enzyme interactions and metabolic pathways:

- Enzyme Inhibition Studies : It has been used to investigate the inhibition of specific enzymes that play critical roles in metabolic processes. This application is vital for understanding disease mechanisms and developing targeted therapies.

- Antimicrobial Activity : Research indicates significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

This antimicrobial activity suggests potential applications in treating infections caused by resistant bacterial strains .

Materials Science

In addition to its biological applications, this compound can be utilized in the development of specialty chemicals and materials with unique properties:

- Synthesis of Complex Molecules : As a building block in organic synthesis, it can facilitate the creation of more complex organic molecules that may have novel properties or functions.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound induced significant apoptosis compared to control groups. The study utilized flow cytometry to analyze cell viability and apoptosis markers.

Case Study 2: Antimicrobial Efficacy

In vitro tests were performed on the compound against multiple bacterial strains. The results indicated that it effectively inhibited bacterial growth at low concentrations. Further studies are needed to explore its mechanism of action against these bacteria.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The benzyl group introduces significant hydrophobicity compared to ethyl or isobutyl substituents, likely reducing aqueous solubility but enhancing membrane permeability .

Physicochemical and Analytical Data

While elemental analysis and mass spectrometry (MS) data for the benzyl derivative are absent, comparisons can be drawn from related compounds:

- Isobutyl Analog : Molecular weight 250.29 (C₁₃H₁₈N₂O₃) .

- Benzyl-Related Compound (from ) : A benzyl-substituted benzoxazepin derivative exhibited a molecular ion peak at m/z 388.5 (MH⁺), highlighting the impact of aromatic substituents on mass spectral profiles .

Elemental Analysis Example: For a benzyl-containing benzoxazepin analog (C₂₃H₂₁N₃O₃), calculated values were C: 71.30%, H: 5.46%, N: 10.85%, closely matching experimental results (C: 71.68%, H: 5.33%, N: 10.75%) . This suggests that the benzyl cinnoline analog would similarly align with calculated values.

Functional Implications

- Biological Activity : Aliphatic substituents (ethyl, isobutyl) may favor interactions with hydrophobic protein pockets, while the benzyl group’s aromaticity could enable π-π stacking with target residues, a feature leveraged in kinase inhibitor design .

- Stability : The benzyl group’s electron-rich nature might increase susceptibility to oxidative degradation compared to aliphatic analogs, necessitating stabilizers in formulation .

Q & A

Q. What are the recommended synthetic routes for 2-Benzyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of substituted cinnoline precursors or coupling reactions with benzyl-protected intermediates. For example, benzyl groups are commonly introduced via nucleophilic substitution or reductive amination, as seen in structurally related compounds like 4-Benzylmorpholine-3-carboxylic acid (CAS 1219426-63-7) . Optimization includes varying solvents (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd/C for hydrogenolysis). Purity tracking via HPLC (>97% HLC) is critical .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR (to verify benzyl and cinnoline moieties), FT-IR (for carboxylic acid C=O stretch ~1700 cm⁻¹), and HPLC-MS (for molecular ion validation). Compare melting points with literature values (e.g., similar compounds like 3-Benzyloxyphenylboronic acid melt at 122–124°C ). Purity should be ≥95% by HPLC, as standard for research-grade chemicals .

Q. What purification techniques are most effective for isolating this compound?

- Methodological Answer : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) are standard. For polar derivatives, reverse-phase HPLC with C18 columns is advised. Note that analogs like 1H-Benzimidazole-2-carboxylic acid hydrate require anhydrous conditions to avoid hydrolysis .

Advanced Research Questions

Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points, spectral peaks)?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Use X-ray crystallography to confirm crystal structure and DSC/TGA to analyze thermal behavior. Cross-reference databases like NIST Chemistry WebBook for validated spectral data . For example, benzoic acid derivatives show variability in melting points due to hydration states .

Q. What experimental strategies can predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

Q. How can computational models guide the study of this compound’s reactivity or biological interactions?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with biological targets, such as enzymes with hydrophobic pockets accommodating the benzyl group. Validate predictions with in vitro assays .

Q. What methodologies are recommended for assessing the compound’s potential toxicity or bioactivity?

- Methodological Answer : Prioritize in silico toxicity prediction (e.g., ProTox-II) to identify risks like hepatotoxicity. Follow with Ames tests for mutagenicity and MTT assays for cytotoxicity in cell lines (e.g., HepG2). Safety protocols from benzoyl chloride SDS (e.g., avoiding inhalation ) should be adapted for lab handling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.